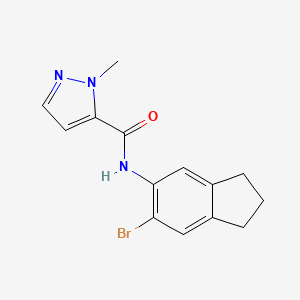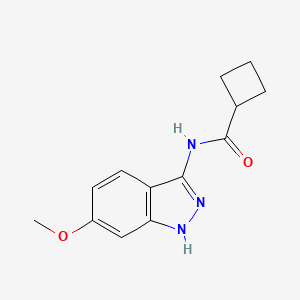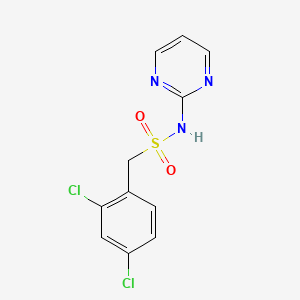
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine is not fully understood. However, it has been suggested that it acts as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been shown to affect various biochemical and physiological processes in the body. It has been reported to modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine in lab experiments is its potential as a therapeutic agent for various neurological disorders. It also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, its limited solubility in water and low bioavailability may pose challenges in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, the development of novel derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Finally, the use of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine involves the reaction between cyclobutylamine and 5-methyl-3-pyrazolecarboxylic acid, followed by cyclization with carbonyldiimidazole. The yield of the final product is 60%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-9-12(14-13-10)16-7-5-15(6-8-16)11-3-2-4-11/h9,11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIVMMWDMISJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)


![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
